molecular formula C12H15N B13146335 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane

6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane

Katalognummer: B13146335
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: LXUUNHSVDPTANI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound characterized by its unique structural framework. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azabicyclo structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane typically involves cycloaddition reactions. One common method is the intramolecular radical cyclopropanation of aldehydes, which can be catalyzed by copper(I) and secondary amines . This method allows for the efficient construction of the bicyclic framework with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical reactions, such as [2+2] cycloaddition, to form the bicyclic structure . These methods are designed to be efficient and cost-effective, allowing for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: The compound can undergo substitution reactions, particularly at the azabicyclo moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bicyclic framework.

Wissenschaftliche Forschungsanwendungen

6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(2-Methylphenyl)-3-azabicyclo[310]hexane is unique due to its specific azabicyclo structure and the presence of the 2-methylphenyl group

Eigenschaften

Molekularformel

C12H15N

Molekulargewicht

173.25 g/mol

IUPAC-Name

6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H15N/c1-8-4-2-3-5-9(8)12-10-6-13-7-11(10)12/h2-5,10-13H,6-7H2,1H3

InChI-Schlüssel

LXUUNHSVDPTANI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2C3C2CNC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.